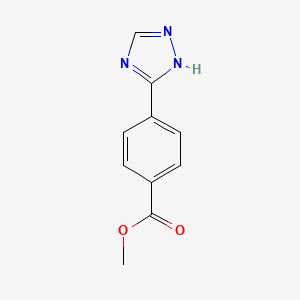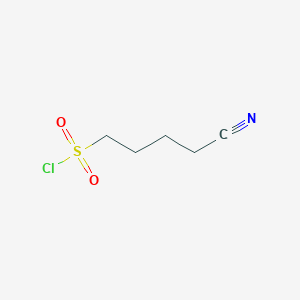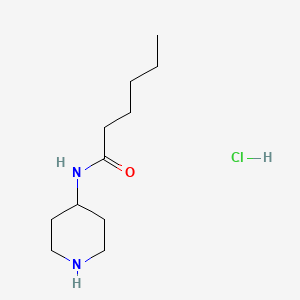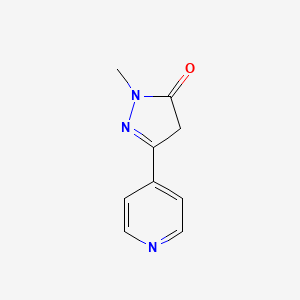
Benzoate de méthyle 4-(4H-1,2,4-triazol-3-YL)
Vue d'ensemble
Description
“Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate” is a compound that contains the 1,2,4-triazole ring in its structure . Compounds containing the 1,2,4-triazole ring are known for their multidirectional biological activity .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been carried out in various studies . For instance, one study indicated that a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized .Molecular Structure Analysis
The molecular structure of “Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate” is characterized by the presence of a 1,2,4-triazole ring . This ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving “Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate” and similar compounds have been studied in various contexts . For example, one study indicated that some of the 1,2,4-triazole benzoic acid hybrids exhibited potent inhibitory activities against certain cancer cell lines .Applications De Recherche Scientifique
Analyse de l'activité antifongique
Les composés comportant le motif 1,2,4-triazole ont été étudiés pour leurs propriétés antifongiques. Une étude quantitative de la relation structure-activité (QSAR) pourrait être menée pour prédire l'activité antifongique du Benzoate de méthyle 4-(4H-1,2,4-triazol-3-YL) contre des agents pathogènes spécifiques .
Recherche sur le cancer
Les dérivés du 1,2,4-triazole ont été évalués pour leur potentiel dans le traitement du cancer. L'analyse par cytométrie en flux pourrait être utilisée pour évaluer l'efficacité du Benzoate de méthyle 4-(4H-1,2,4-triazol-3-YL) sur les cellules tumorales telles que les cellules cancéreuses du sein MCF-7 .
Exploration des propriétés optiques non linéaires
Les hybrides structuraux du 1,2,4-triazole ont été synthétisés et étudiés pour leurs propriétés optiques non linéaires à l'aide de la théorie de la fonctionnelle de la densité (DFT). Des études similaires pourraient être appliquées pour explorer les propriétés optiques du Benzoate de méthyle 4-(4H-1,2,4-triazol-3-YL) .
Synthèse chimique
Les composés comportant le cycle triazole sont souvent utilisés comme intermédiaires en synthèse chimique. Le Benzoate de méthyle 4-(4H-1,2,4-triazol-3-YL) pourrait servir de précurseur ou d'intermédiaire dans la synthèse de molécules plus complexes .
Développement pharmaceutique
Le cycle triazole est une caractéristique commune de nombreux produits pharmaceutiques en raison de ses propriétés bioactives. Le Benzoate de méthyle 4-(4H-1,2,4-triazol-3-YL) pourrait être étudié pour son utilisation potentielle dans le développement de médicaments .
Inhibition de la corrosion
Les dérivés du triazole ont été étudiés pour leur comportement électrochimique anticorrosif. Le composé en question pourrait être examiné pour son potentiel en tant qu'inhibiteur de corrosion dans diverses applications industrielles .
Orientations Futures
The future directions for research on “Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate” and similar compounds could involve the design and development of more selective and potent anticancer molecules . Additionally, further investigations on the 1,2,4-triazole scaffold could help harness its optimum antibacterial potential .
Mécanisme D'action
Target of action
Triazole compounds are known to interact with a variety of enzymes and receptors in biological systems due to their versatile nature . .
Mode of action
The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme
Analyse Biochimique
Biochemical Properties
Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the nervous system . This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine. Additionally, Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate has shown potential in binding with other biomolecules, such as receptors and transport proteins, affecting their function and stability .
Cellular Effects
The effects of Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can modulate the expression of genes involved in apoptosis, leading to increased cell death in certain cancer cell lines . Furthermore, it affects cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate exerts its effects through several mechanisms. It binds to specific sites on enzymes and receptors, leading to inhibition or activation of their activity. For instance, its binding to acetylcholinesterase results in enzyme inhibition, which increases acetylcholine levels . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate remains stable under specific conditions, but its degradation products can have different biological activities . Long-term exposure to this compound in vitro and in vivo has been associated with sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cognitive function due to increased acetylcholine levels . At higher doses, it can lead to toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a specific dosage range results in maximal therapeutic benefits without adverse effects .
Metabolic Pathways
Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological effects. Additionally, it affects the levels of various metabolites within the cell, influencing overall metabolic flux .
Transport and Distribution
The transport and distribution of Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, it can be transported across cell membranes by specific transporters, affecting its bioavailability and efficacy .
Subcellular Localization
Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate exhibits specific subcellular localization, which influences its activity and function. It can be directed to particular cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall biological effects .
Propriétés
IUPAC Name |
methyl 4-(1H-1,2,4-triazol-5-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-15-10(14)8-4-2-7(3-5-8)9-11-6-12-13-9/h2-6H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBMQBJFBRVVTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101277118 | |
| Record name | Methyl 4-(1H-1,2,4-triazol-5-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101277118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199215-91-2 | |
| Record name | Methyl 4-(1H-1,2,4-triazol-5-yl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199215-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(1H-1,2,4-triazol-5-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101277118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium (2R)-3-(hexadecanoyloxy)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate](/img/structure/B1420814.png)
![Sodium 2,3-dihydroxypropyl (2R)-3-(hexadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl phosphate](/img/structure/B1420815.png)


![[4-(3,4-Difluorophenoxy)-2-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1420820.png)





![2-[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1420831.png)

![2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid hydrochloride](/img/structure/B1420834.png)
![3-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]propanoic acid](/img/structure/B1420835.png)
